Dimethyl 5,6-acenaphthenedicarboxylate
Overview
Description
Dimethyl 5,6-acenaphthenedicarboxylate (DMAD) is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties. DMAD is a versatile reagent that can be used for various transformations, including Diels-Alder reactions, Michael additions, and cycloadditions.
Mechanism Of Action
The mechanism of action of Dimethyl 5,6-acenaphthenedicarboxylate in various transformations involves the formation of a reactive intermediate, which can undergo subsequent reactions with nucleophiles or dienes. For example, in Diels-Alder reactions, Dimethyl 5,6-acenaphthenedicarboxylate acts as a dienophile, reacting with dienes to form cyclohexenes. In Michael additions, Dimethyl 5,6-acenaphthenedicarboxylate acts as a Michael acceptor, reacting with nucleophiles to form adducts. The unique properties of Dimethyl 5,6-acenaphthenedicarboxylate, such as its electron-withdrawing nature and its ability to form stable intermediates, make it a valuable reagent for various transformations.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Dimethyl 5,6-acenaphthenedicarboxylate. However, some studies have shown that Dimethyl 5,6-acenaphthenedicarboxylate has cytotoxic effects on cancer cells, making it a potential anticancer agent. Dimethyl 5,6-acenaphthenedicarboxylate has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Advantages And Limitations For Lab Experiments
Dimethyl 5,6-acenaphthenedicarboxylate has several advantages as a reagent in lab experiments. It is a stable and easy-to-handle solid that can be stored for long periods without degradation. Dimethyl 5,6-acenaphthenedicarboxylate is also a versatile reagent that can be used in various transformations, making it a valuable tool for organic synthesis. However, Dimethyl 5,6-acenaphthenedicarboxylate has some limitations, such as its high cost and limited availability. In addition, Dimethyl 5,6-acenaphthenedicarboxylate can be toxic and should be handled with care.
Future Directions
There are several future directions for research on Dimethyl 5,6-acenaphthenedicarboxylate. One area of research is the development of new synthetic methods for Dimethyl 5,6-acenaphthenedicarboxylate that are more efficient and cost-effective. Another area of research is the exploration of new applications for Dimethyl 5,6-acenaphthenedicarboxylate in organic synthesis, such as the synthesis of new bioactive molecules. In addition, there is a need for more research on the biochemical and physiological effects of Dimethyl 5,6-acenaphthenedicarboxylate, particularly its potential as an anticancer and antimicrobial agent.
Conclusion:
In conclusion, Dimethyl 5,6-acenaphthenedicarboxylate is a versatile reagent that has gained significant attention in the field of organic synthesis. Dimethyl 5,6-acenaphthenedicarboxylate can be synthesized through a Knoevenagel condensation reaction and has been used in various transformations, including Diels-Alder reactions, Michael additions, and cycloadditions. Dimethyl 5,6-acenaphthenedicarboxylate has potential applications in the synthesis of natural products, bioactive molecules, and functional materials. However, there is limited research on the biochemical and physiological effects of Dimethyl 5,6-acenaphthenedicarboxylate, and more research is needed to explore its potential as an anticancer and antimicrobial agent.
Synthesis Methods
Dimethyl 5,6-acenaphthenedicarboxylate can be synthesized through the reaction of acenaphthenequinone with dimethyl oxalate in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of Dimethyl 5,6-acenaphthenedicarboxylate as a yellow solid. The yield of Dimethyl 5,6-acenaphthenedicarboxylate can be improved by optimizing the reaction conditions, such as the choice of solvent, base, and temperature.
Scientific Research Applications
Dimethyl 5,6-acenaphthenedicarboxylate has been widely used in organic synthesis as a reagent for various transformations. For example, Dimethyl 5,6-acenaphthenedicarboxylate has been used in the synthesis of natural products, such as the synthesis of the antifungal agent, aspergillimide. Dimethyl 5,6-acenaphthenedicarboxylate has also been used in the synthesis of bioactive molecules, such as the synthesis of the anticancer agent, combretastatin A-4. In addition, Dimethyl 5,6-acenaphthenedicarboxylate has been used in the synthesis of functional materials, such as the synthesis of fluorescent dyes.
properties
IUPAC Name |
dimethyl 1,2-dihydroacenaphthylene-5,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)11-7-5-9-3-4-10-6-8-12(16(18)20-2)14(11)13(9)10/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDDQWFGWDKABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296580 | |
Record name | Dimethyl 5,6-acenaphthenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5,6-acenaphthenedicarboxylate | |
CAS RN |
4599-96-6 | |
Record name | NSC109958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 5,6-acenaphthenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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